3-Azabicyclo[4.1.0]heptan-7-ol
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Overview
Description
3-Azabicyclo[410]heptan-7-ol is a bicyclic compound that contains a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[4.1.0]heptan-7-ol can be achieved through several methods. One common approach involves the reduction of spirocyclic oxetanyl nitriles using lithium aluminium hydride (LiAlH4) as a reducing agent . This method provides the desired amine as a free base. Another approach involves the use of photocatalytic Minisci-like conditions to introduce various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .
Industrial Production Methods
Industrial production of this compound typically involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in bulk quantities, ensuring its availability for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[4.1.0]heptan-7-ol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
3-Azabicyclo[4.1.0]heptan-7-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Azabicyclo[4.1.0]heptan-7-ol involves its interaction with molecular targets and pathways within biological systems. The nitrogen atom in its structure allows it to participate in various biochemical reactions, potentially affecting enzyme activity and receptor binding .
Comparison with Similar Compounds
3-Azabicyclo[4.1.0]heptan-7-ol can be compared with other similar compounds, such as:
3-Azabicyclo[3.1.1]heptanes: These compounds have a similar bicyclic structure but differ in the position of the nitrogen atom and the overall ring size.
7-Oxabicyclo[2.2.1]heptane: This compound contains an oxygen atom instead of nitrogen and has different chemical properties and applications.
The uniqueness of this compound lies in its specific ring structure and the presence of the nitrogen atom, which imparts distinct reactivity and potential for diverse applications.
Properties
Molecular Formula |
C6H11NO |
---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
3-azabicyclo[4.1.0]heptan-7-ol |
InChI |
InChI=1S/C6H11NO/c8-6-4-1-2-7-3-5(4)6/h4-8H,1-3H2 |
InChI Key |
TZYJROZCDIEADC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2C1C2O |
Origin of Product |
United States |
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